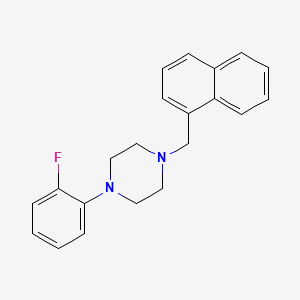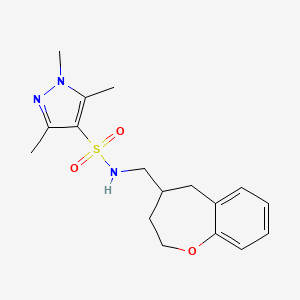![molecular formula C11H16N2O3S2 B5663217 4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide](/img/structure/B5663217.png)
4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds related to 4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide often involves complex chemical reactions aiming to incorporate specific functional groups that contribute to their biological and chemical properties. For example, the synthesis of 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one highlights a methodological approach to synthesizing compounds with similar structural frameworks. These processes typically employ techniques such as NMR, IR spectroscopy, and X-ray diffraction to ascertain structural fidelity (Sun et al., 2021).
Molecular Structure Analysis
The detailed molecular structure analysis is critical for understanding the interactions and reactivity of a compound. Studies involving X-ray diffraction and DFT calculations provide insights into the optimized molecular structure, offering a basis for predicting the compound's behavior in various environments. For instance, the structural analysis of similar compounds, such as 4-(furan-2-ylmethyl)-1-(thiomorpholinomethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, elucidates their conformational stability and intermolecular interactions, which are crucial for their potential applications (Sun et al., 2021).
Chemical Reactions and Properties
The reactivity of 4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]thiomorpholine 1,1-dioxide with other chemical entities defines its application scope. Research into similar compounds indicates varied reactivity profiles, including ring-opening reactions which are pivotal in synthesizing derivatives with enhanced or targeted properties. The study by Hanif et al. (1999) on the reaction of thiomorpholine with [Ru3(CO)12] provides an example of how structural modifications can be achieved through specific chemical reactions, offering a pathway to tailor the compound's properties for desired applications (Hanif et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are essential for determining the compound's suitability for various applications. These properties are influenced by the molecular structure and can be studied using spectroscopic and crystallographic methods. Research similar to that conducted by Sun et al. (2021) employs such techniques to understand the physical characteristics of related compounds, which in turn helps in assessing their practical utility in different scientific domains (Sun et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for functionalization, are pivotal for the compound's application in synthesis and development of new materials or drugs. The synthesis and analysis of derivatives, as seen in studies on similar compounds, illuminate the pathways through which the chemical properties can be manipulated to achieve desired outcomes. For instance, the preparation of thiomorpholine 1,1-dioxides via double Michael addition reactions showcases the versatility of these compounds in chemical synthesis (Halimehjnai et al., 2013).
属性
IUPAC Name |
(1,1-dioxo-1,4-thiazinan-4-yl)-(2-propyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c1-2-3-10-12-9(8-17-10)11(14)13-4-6-18(15,16)7-5-13/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNUOMYTSFVPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CS1)C(=O)N2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4S*)-4-cyclopropyl-1-{[(2-methylbenzyl)thio]acetyl}pyrrolidin-3-amine](/img/structure/B5663149.png)
![2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5663156.png)
![7-[(5-fluoro-3-methyl-1H-indol-2-yl)methyl]-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5663164.png)
![8-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5663169.png)
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzamide](/img/structure/B5663170.png)
![1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one](/img/structure/B5663176.png)

![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![N-(2-phenylethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5663198.png)
![2-(3-phenylpropyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663204.png)
![(4-{[methyl(4-methylpyrimidin-2-yl)amino]methyl}tetrahydro-2H-pyran-4-yl)methanol](/img/structure/B5663205.png)


![3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B5663236.png)